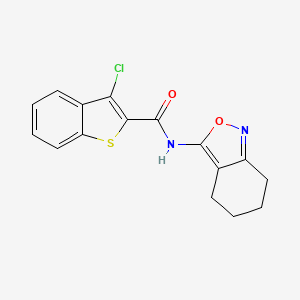
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The intermediate is then reacted with a pyranone derivative, such as ethyl 2-oxo-4-oxobutanoate, in a condensation reaction.
Step 4: Esterification
Finally, esterify the product with 4-phenylbutanoic acid to get the target compound.
Industrial Production Methods
Scaling up for industrial production involves optimizing these steps for cost-effectiveness, yield, and purity. Techniques such as high-throughput screening, automated synthesis, and catalytic methods are employed to enhance efficiency.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
React 1,3,4-thiadiazol-2-yl chloride with cyclopropanecarboxylic acid in the presence of a base, such as triethylamine, to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.
Step 2: Thioether Formation
React the thiadiazole with a suitable thiol, such as mercaptoethanol, under mild conditions to form a thioether linkage.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiadiazole ring, affecting its electronic properties.
Reduction: : Reduction can occur at the pyranone ring, altering the compound's stability and reactivity.
Substitution: : Functional groups on the compound can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Common reductants include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents such as bromine or chlorine under controlled temperatures.
Major Products Formed
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxy derivatives.
Substitution: : Halogenated or nitrated derivatives.
科学的研究の応用
The compound finds applications across various scientific fields due to its unique structure:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: : Explored for potential drug development, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced catalysts.
作用機序
The compound's mechanism of action often involves interactions at the molecular level:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modifying their activity.
Pathways: : It can influence metabolic or signaling pathways, leading to various biological effects.
類似化合物との比較
Compared to other thiadiazole and pyranone derivatives:
Unique Functional Groups: : The combination of cyclopropanecarboxamido and thiadiazole sets it apart.
Enhanced Activity: : The specific structure may offer enhanced biological or material properties.
List of Similar Compounds
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl 4-phenylbutanoate
Thiadiazole derivatives with different amido groups
Pyranone derivatives with various ester groups
There you have it—an in-depth look at 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate. Science is cool, isn't it?
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-17-11-16(13-31-22-25-24-21(32-22)23-20(28)15-9-10-15)29-12-18(17)30-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLYBMBDVRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)


![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)




![5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2934552.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide](/img/structure/B2934558.png)
